

Application Notes and Protocols: Synthesis of 6-Methoxy-7-nitro-1-indanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxy-7-nitro-1-indanone

Cat. No.: B180080

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-7-nitro-1-indanone is a valuable intermediate in the synthesis of various biologically active molecules. The indanone scaffold is a common feature in many pharmaceutical compounds, and the introduction of a nitro group provides a versatile handle for further chemical transformations, such as reduction to an amine, which can then be used to build more complex structures. This document provides a detailed protocol for the synthesis of **6-methoxy-7-nitro-1-indanone** from 6-methoxy-1-indanone via electrophilic aromatic substitution.

The reaction involves the nitration of the aromatic ring of 6-methoxy-1-indanone. The methoxy group at the 6-position is an activating, ortho-para directing group, while the carbonyl group at the 1-position is a deactivating, meta directing group. Consequently, the incoming electrophile (the nitronium ion, NO_2^+) is directed to the positions ortho and para to the methoxy group. In this case, the primary products expected are **6-methoxy-7-nitro-1-indanone** and 6-methoxy-5-nitro-1-indanone. The protocol described aims to achieve the desired 7-nitro isomer, which may require careful control of reaction conditions and subsequent purification.

Materials and Reagents

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
6-Methoxy-1-indanone	13623-25-1	C ₁₀ H ₁₀ O ₂	162.19	105-109
6-Methoxy-7-nitro-1-indanone	196597-96-3	C ₁₀ H ₉ NO ₄	207.18	157-161
Sulfuric Acid (98%)	7664-93-9	H ₂ SO ₄	98.08	N/A
Nitric Acid (70%)	7697-37-2	HNO ₃	63.01	N/A
Dichloromethane (DCM)	75-09-2	CH ₂ Cl ₂	84.93	N/A
Saturated Sodium Bicarbonate Solution	N/A	NaHCO ₃	84.01	N/A
Brine (Saturated NaCl Solution)	N/A	NaCl	58.44	N/A
Anhydrous Magnesium Sulfate	7487-88-9	MgSO ₄	120.37	N/A
Ethyl Acetate	141-78-6	C ₄ H ₈ O ₂	88.11	N/A
Hexane	110-54-3	C ₆ H ₁₄	86.18	N/A

Experimental Protocol

1. Reaction Setup:

- In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-1-indanone (1.0 g, 6.17 mmol) in concentrated sulfuric acid (10 mL) at 0 °C (ice-water bath). Stir the mixture until all the starting material has dissolved completely.

2. Nitration:

- While maintaining the temperature at 0 °C, slowly add a pre-cooled mixture of concentrated sulfuric acid (2 mL) and concentrated nitric acid (0.43 mL, 6.17 mmol) dropwise to the reaction flask over a period of 15-20 minutes. The addition should be controlled to prevent a rise in temperature.
- After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

3. Work-up:

- Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (approximately 50 g). This should be done slowly and with caution as the quenching process is exothermic.
- A precipitate should form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
- Wash the solid with cold water until the filtrate is neutral to pH paper.

4. Extraction and Drying:

- Dissolve the crude solid in dichloromethane (50 mL).
- Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

- The crude product, which may contain a mixture of isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired **6-methoxy-7-nitro-1-indanone**.

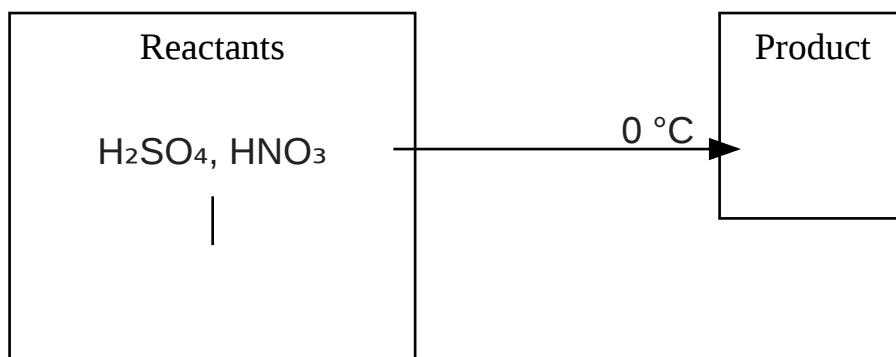
- Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be employed to purify the product.

Expected Yield

The yield of the desired **6-methoxy-7-nitro-1-indanone** can vary depending on the reaction conditions and purification efficiency. Based on similar nitration reactions of substituted aromatic ketones, a moderate to good yield can be expected.

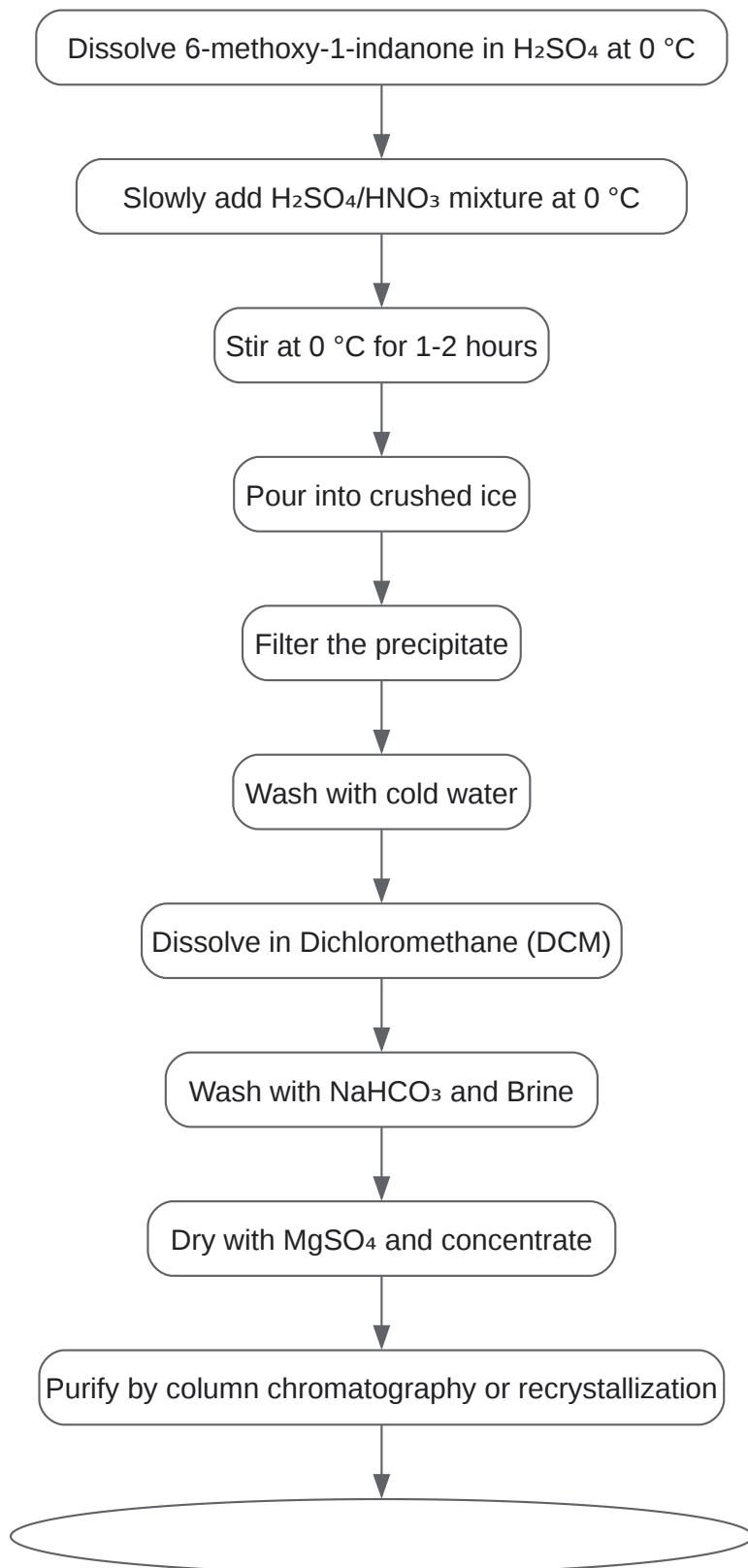
Product	Theoretical Yield (g)	Typical Experimental Yield Range (%)
6-Methoxy-7-nitro-1-indanone	1.28	40 - 60

Characterization Data


The identity and purity of the synthesized **6-methoxy-7-nitro-1-indanone** should be confirmed by standard analytical techniques.

- ^1H NMR (CDCl_3 , 400 MHz): δ (ppm) 7.55 (d, $J=8.8$ Hz, 1H), 7.01 (d, $J=8.8$ Hz, 1H), 4.02 (s, 3H), 3.15 (t, $J=6.0$ Hz, 2H), 2.78 (t, $J=6.0$ Hz, 2H).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ (ppm) 204.1, 157.9, 142.3, 137.5, 131.8, 125.4, 112.9, 56.7, 36.4, 25.8.
- Melting Point: 157-161 °C
- Appearance: Pale yellow to yellow solid.

Visualizations


Reaction Scheme

Synthesis of 6-Methoxy-7-nitro-1-indanone

[Click to download full resolution via product page](#)

Caption: Synthesis of **6-Methoxy-7-nitro-1-indanone**

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis.

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 6-Methoxy-7-nitro-1-indanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180080#synthesis-of-6-methoxy-7-nitro-1-indanone-from-6-methoxy-1-indanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com